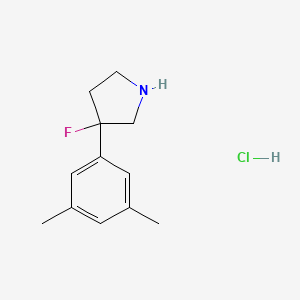3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
CAS No.: 1803600-38-5
Cat. No.: VC2968312
Molecular Formula: C12H17ClFN
Molecular Weight: 229.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1803600-38-5 |
|---|---|
| Molecular Formula | C12H17ClFN |
| Molecular Weight | 229.72 g/mol |
| IUPAC Name | 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H16FN.ClH/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12;/h5-7,14H,3-4,8H2,1-2H3;1H |
| Standard InChI Key | BBFQBTBHDPCNPB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl |
| Canonical SMILES | CC1=CC(=CC(=C1)C2(CCNC2)F)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride consists of a pyrrolidine ring with a 3,5-dimethylphenyl group and a fluorine atom attached at the 3-position, present as a hydrochloride salt. The compound features a tertiary carbon center that bears both the aromatic substituent and the fluorine atom.
The free base form has the following identifiers:
-
Molecular Formula: C₁₂H₁₆FN
-
SMILES: CC1=CC(=CC(=C1)C2(CCNC2)F)C
-
InChI: InChI=1S/C12H16FN/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12/h5-7,14H,3-4,8H2,1-2H3
| Structural Component | Characteristic |
|---|---|
| Pyrrolidine Ring | Five-membered nitrogen heterocycle |
| 3,5-Dimethylphenyl Group | Provides lipophilicity and steric bulk |
| Fluorine Atom | Enhances metabolic stability and binding properties |
| Hydrochloride Salt | Improves water solubility and stability |
The fluorine substituent significantly influences the compound's properties by:
-
Increasing metabolic stability compared to non-fluorinated analogs
-
Enhancing lipophilicity when combined with the dimethylphenyl group
-
Creating a strong C-F dipole that affects electronic distribution
-
Potentially altering hydrogen bonding networks in biological systems
Synthesis Methods and Strategies
The synthesis of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride likely involves specialized fluorination techniques. Several potential synthetic routes can be derived from the literature on similar compounds:
Hypervalent Iodine-Mediated Fluorination
Hypervalent iodine(III) reagents offer powerful tools for introducing fluorine atoms into organic molecules. The use of (difluoroiodo)arenes as reagents could facilitate the stereoselective fluorination at the 3-position of a suitable pyrrolidine precursor .
A potential synthetic approach might involve:
-
Preparation of a 3-(3,5-dimethylphenyl)pyrrolidine intermediate
-
Oxidative fluorination using reagents such as PhIF₂ or p-TolIF₂
-
Conversion to the hydrochloride salt
Gold-Catalyzed Hydrofluorination
Another promising approach involves gold(I)-catalyzed stereoselective hydrofluorination methods. As described in recent literature, gold catalysts can facilitate the stereoselective formation of C-F bonds:
"The gold(I)-catalyzed, stereoselective hydrofluorination of electron-deficient alkynes with triethylamine trihydrogen fluoride (Et₃N·3HF) is described... This work constitutes the first catalytic example of the diastereoselective preparation of a variety of β-alkyl, β-fluoro Michael acceptors from alkynes."
This methodology could potentially be adapted for the synthesis of 3-fluoropyrrolidine derivatives with precise stereochemical control.
Fluorinated Building Block Approach
The synthesis might also utilize pre-fluorinated pyrrolidine building blocks:
"4-Fluoropyrrolidine-2-carbonyl fluorides were synthesized in high yield by double fluorination of N-protected (2S,4R)-4-hydroxyproline with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead)."
Similar approaches could be developed for 3-fluoropyrrolidine derivatives with appropriate modifications to introduce the 3,5-dimethylphenyl group.
Biological Applications and Medicinal Chemistry
Fluorinated pyrrolidine derivatives have garnered significant interest in pharmaceutical research due to their unique properties and diverse applications.
Rationale for Fluorine Incorporation
| Hazard Classification | Description | Precautionary Measures |
|---|---|---|
| Skin Irritation (Category 2) | May cause skin irritation | Wear protective gloves |
| Eye Irritation (Category 2) | Causes serious eye irritation | Use eye protection |
| STOT SE 3 | May cause respiratory irritation | Ensure adequate ventilation |
Relevant hazard statements likely include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume